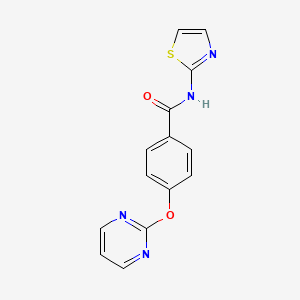

![molecular formula C21H29N5O2 B5502115 4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves complex organic reactions tailored to introduce specific functional groups into the parent structure. For instance, the preparation of compounds like 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide has been achieved through methods involving X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to characterize the polymorphs and their stability (Yanagi et al., 2000). These techniques are crucial in identifying the optimal conditions for synthesis and ensuring the purity of the resulting compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide, can be extensively analyzed using X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and intermolecular interactions, which are essential for understanding the compound's reactivity and physical properties. For example, the differentiation of polymorphs through X-ray powder diffraction analysis reveals the existence of distinct physical forms, each with unique thermal and spectroscopic profiles (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitution, amidation, and electrophilic aromatic substitution are common. These reactions can be leveraged to further modify the benzamide core, introducing additional functional groups or changing the molecule's physical and chemical properties to suit specific applications.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and stability, are crucial for their application in chemical synthesis and potential drug development. Thermal analysis techniques, such as thermogravimetry and differential thermal analysis, provide insights into the thermal stability and phase transitions of these compounds. For instance, specific polymorphs exhibit characteristic thermal behaviors, which can affect the compound's handling and storage conditions (Yanagi et al., 2000).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents. This research emphasizes the versatility of benzamide derivatives in synthesizing new compounds with significant pharmacological activities, potentially including those related to the chemical structure (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Capillary Electrophoresis for Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing the application of benzamide derivatives in quality control and analysis of pharmaceutical compounds. This study points to the analytical applications of such compounds in ensuring drug purity and efficacy (Ye, Huang, Li, Xiang, & Xu, 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, highlighting the metabolic pathways and the role of benzamide derivatives in the development of cancer treatments. This indicates the importance of understanding the metabolic profiles of such compounds for their effective application in oncology (Gong, Chen, Deng, & Zhong, 2010).

Serotonin Receptors and Alzheimer's Disease

Research by Kepe et al. (2006) utilized a benzamide derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the compound's application in neurological research and potential in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Discovery of Histone Deacetylase Inhibitor

Zhou et al. (2008) described the design, synthesis, and biological evaluation of a novel histone deacetylase inhibitor, highlighting the therapeutic potential of benzamide derivatives in cancer treatment by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).

Propiedades

IUPAC Name |

4-ethoxy-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-3-28-18-9-7-17(8-10-18)20(27)22-11-12-23-21-24-16(2)15-19(25-21)26-13-5-4-6-14-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYPXMJZSHXNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)